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Compound of Interest

Compound Name: Butyl laurate

cat. No.: BO87112

An In-depth Technical Guide to the Spectroscopic Data of Butyl Laurate

This guide provides a detailed overview of the spectroscopic data for butyl laurate, focusing
on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It
is intended for researchers, scientists, and professionals in drug development and analytical
chemistry who require a thorough understanding of the characterization of this fatty acid ester.

Spectroscopic Data of Butyl Laurate

The following tables summarize the key spectroscopic data for butyl laurate.

FTIR Spectroscopic Data

The FTIR spectrum of butyl laurate is characterized by strong absorptions corresponding to
the ester functional group and the long alkyl chains.

Wavenumber (cm—?) Intensity Assignment

~2925 Strong C-H stretch (asymmetric, CH2)
~2855 Strong C-H stretch (symmetric, CHz2)
~1740 Very Strong C=0 stretch (ester)[1]

~1465 Medium C-H bend (CH2)

~1170 Strong C-O stretch (ester)[1]
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NMR Spectroscopic Data

1H and 3C NMR spectroscopy provide detailed information about the molecular structure of
butyl laurate. The chemical shifts (8) are typically reported in parts per million (ppm) relative to
a standard reference, such as tetramethylsilane (TMS).

1H NMR Spectroscopic Data

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~4.06 Triplet 2H -O-CH2-CH2-CH2-CHs
~2.28 Triplet 2H -C(=0)-CH2-CH2-
~1.62 Multiplet 2H -O-CH2-CH2-CH2-CHs
~1.26 Multiplet 16H -(CH2)s-
~0.92 Triplet 3H -O-CH2-CH2-CH2-CHs
~0.88 Triplet 3H "CHz-CHa (laurate

chain)

13C NMR Spectroscopic Data
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Chemical Shift (6, ppm) Assignment

~173.9 C=0 (Ester)[2]

~64.1 -O-CHa-

~34.4 -C(=0)-CHa-

~31.9 Alkyl Chain CH2
~30.7 Alkyl Chain CH:z
~29.6 Alkyl Chain CH:2
~29.5 Alkyl Chain CH:2
~29.3 Alkyl Chain CH:z
~29.2 Alkyl Chain CH:2
~25.0 Alkyl Chain CH:2
~22.7 Alkyl Chain CH:2
~19.2 -O-CH2-CH2-CH2-CHs
~13.9 -O-CH2-CH2-CH2-CHs
~14.1 -CHs (laurate chain)

Experimental Protocols

The following are generalized protocols for obtaining FTIR and NMR spectra of a liquid sample
like butyl laurate. Instrument-specific parameters may require optimization.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A standard FTIR spectrometer equipped with a suitable sampling accessory,
such as an Attenuated Total Reflectance (ATR) crystal or salt plates (NaCl or KBr) for neat
liquid analysis.[3]

Methodology:
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Background Spectrum: Record a background spectrum of the empty sample compartment to
account for atmospheric CO2 and H20 vapor.[3]

Sample Preparation (Neat Liquid):

o ATR: Place a small drop of butyl laurate directly onto the ATR crystal, ensuring complete
coverage of the crystal surface.

o Salt Plates: Place a drop of butyl laurate between two salt plates to create a thin liquid
film.

Data Acquisition:

o Place the sample into the spectrometer's sample holder.

o Acquire the spectrum over a typical range of 4000-400 cm~1.

o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to generate the final absorbance or transmittance spectrum.

o Perform baseline correction and peak picking to identify the key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a
suitable probe.

Methodology:
e Sample Preparation:

o Dissolve approximately 5-20 mg of butyl laurate in 0.6-0.7 mL of a deuterated solvent
(e.g., chloroform-d, CDCIs). The use of a deuterated solvent is necessary to avoid large
solvent signals in the tH NMR spectrum.
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o A small amount of a reference standard, such as tetramethylsilane (TMS), may be added
to the solvent for chemical shift calibration.

o Transfer the solution to a clean, dry NMR tube.

o Data Acquisition:

[e]

Insert the NMR tube into the spectrometer's probe.

o

"Lock" the spectrometer onto the deuterium signal of the solvent.

o "Shim" the magnetic field to achieve a homogeneous field across the sample, which is
crucial for high-resolution spectra.

o Acquire the *H NMR spectrum. This typically involves a short pulse sequence and a rapid
acquisition time.

o Acquire the 33C NMR spectrum. This requires a longer acquisition time due to the lower
natural abundance and sensitivity of the *3C nucleus. Decoupling techniques are often
used to simplify the spectrum by removing C-H coupling.

o Data Processing:

o The raw data (Free Induction Decay, FID) is Fourier transformed to generate the
frequency-domain NMR spectrum.

o Phase and baseline correct the spectrum.
o Calibrate the chemical shift axis using the reference standard (TMS at O ppm).
o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o Analyze the splitting patterns (multiplicity) in the *H NMR spectrum to deduce proton-
proton coupling information.

Visualized Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like butyl laurate.
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Caption: Workflow for Spectroscopic Analysis of Butyl Laurate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b087112?utm_src=pdf-body-img
https://www.benchchem.com/product/b087112?utm_src=pdf-body
https://www.benchchem.com/product/b087112?utm_src=pdf-custom-synthesis
https://www.spectroscopyonline.com/view/co-bond-part-vi-esters-and-rule-three
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://egikunoo.wordpress.com/wp-content/uploads/2020/03/lab-9-ftir-spectroscopy.pdf
https://www.benchchem.com/product/b087112#spectroscopic-data-of-butyl-laurate-ftir-nmr
https://www.benchchem.com/product/b087112#spectroscopic-data-of-butyl-laurate-ftir-nmr
https://www.benchchem.com/product/b087112#spectroscopic-data-of-butyl-laurate-ftir-nmr
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b087112?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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